Ethyl (2-{[4-(4-tert-butylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
ETHYL 2-{2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a butanamido group, and a tert-butylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multiple steps. One common route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated acetic acid derivative under basic conditions.
Introduction of the butanamido group: This step involves the reaction of the thiazole intermediate with a butanoyl chloride derivative in the presence of a base.
Attachment of the tert-butylphenoxy group: This is done by reacting the intermediate with a tert-butylphenol derivative under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amido groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
ETHYL 2-{2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets. The thiazole ring and the butanamido group are key functional groups that interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(4-TERT-BUTYLPHENOXY)ACETATE
- 4-(4-TERT-BUTYLPHENOXY)BUTANOIC ACID
- 2-(4-TERT-BUTYLPHENOXY)ETHYL N-(3-ETHYLPHENYL)CARBAMATE
Uniqueness
ETHYL 2-{2-[4-(4-TERT-BUTYLPHENOXY)BUTANAMIDO]-1,3-THIAZOL-4-YL}ACETATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiazole ring and the butanamido group distinguishes it from other similar compounds, providing unique interactions with molecular targets.
Properties
Molecular Formula |
C21H28N2O4S |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
ethyl 2-[2-[4-(4-tert-butylphenoxy)butanoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C21H28N2O4S/c1-5-26-19(25)13-16-14-28-20(22-16)23-18(24)7-6-12-27-17-10-8-15(9-11-17)21(2,3)4/h8-11,14H,5-7,12-13H2,1-4H3,(H,22,23,24) |
InChI Key |
LEESLDZILOJYTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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